Pde4-IN-5

Description

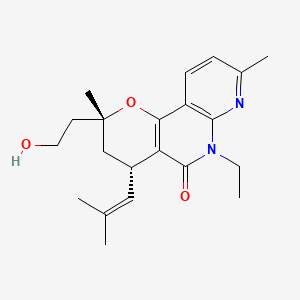

Structure

3D Structure

Properties

Molecular Formula |

C21H28N2O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c][1,8]naphthyridin-5-one |

InChI |

InChI=1S/C21H28N2O3/c1-6-23-19-16(8-7-14(4)22-19)18-17(20(23)25)15(11-13(2)3)12-21(5,26-18)9-10-24/h7-8,11,15,24H,6,9-10,12H2,1-5H3/t15-,21+/m1/s1 |

InChI Key |

IOKJCBWLGAJZFW-VFNWGFHPSA-N |

Isomeric SMILES |

CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)[C@@H](C[C@](O3)(C)CCO)C=C(C)C |

Canonical SMILES |

CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)C(CC(O3)(C)CCO)C=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitors

Disclaimer: The specific molecule "Pde4-IN-5" was not found in publicly available scientific literature. This guide therefore focuses on the well-established mechanism of action of the broader class of Phosphodiesterase 4 (PDE4) inhibitors, providing a framework for understanding the potential action of a novel agent within this class.

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP).[1] As a second messenger, cAMP is pivotal in modulating a wide array of cellular functions, particularly in immune and inflammatory responses.[2][3] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors that collectively suppress pro-inflammatory mediator production and enhance anti-inflammatory responses.[2][4] This guide provides a detailed overview of the mechanism of action of PDE4 inhibitors, supported by quantitative data for representative compounds, comprehensive experimental protocols for their characterization, and visual diagrams of the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action: The PDE4-cAMP Signaling Pathway

PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive metabolite 5'-AMP.[3] This action terminates the cAMP signaling cascade. PDE4 inhibitors are small molecules that bind to the active site of the PDE4 enzyme, preventing the degradation of cAMP.[2] The resulting increase in intracellular cAMP concentration leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][5]

Activation of PKA leads to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[4][5] PKA can also phosphorylate and inhibit other pro-inflammatory signaling molecules.[4] The activation of Epac can also contribute to anti-inflammatory effects through the modulation of other signaling pathways.[5] The net effect of PDE4 inhibition is a significant dampening of the inflammatory response.[6]

Quantitative Data: Inhibitory Potency of Representative PDE4 Inhibitors

The inhibitory activity of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The potency of these inhibitors can vary across the four PDE4 subtypes (A, B, C, and D).

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference(s) |

| Rolipram | 3 | 130 | - | 240 | [7][8] |

| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [9][10] |

| Apremilast | 20-50 | 20-50 | 20-50 | 20-50 | [11] |

Experimental Protocols

The characterization of a novel PDE4 inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and functional effects.

Biochemical Assay: PDE4 Enzyme Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4.

Materials:

-

Recombinant human PDE4 enzyme (subtypes A, B, C, and D)

-

cAMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Test compound (e.g., this compound)

-

Snake venom nucleotidase

-

[3H]-cAMP (radiolabeled substrate)

-

Scintillation fluid and counter or a non-radioactive detection system (e.g., fluorescence polarization)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.

-

Initiate the reaction by adding a mixture of [3H]-cAMP and unlabeled cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin.

-

Add scintillation fluid and measure the radioactivity of the [3H]-adenosine in a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay 1: CRE-Luciferase Reporter Assay

This cell-based assay measures the increase in cAMP levels in response to PDE4 inhibition by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[7][10]

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

CRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Forskolin (an adenylyl cyclase activator)

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for reporter gene expression.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Incubate for a further period (e.g., 4-6 hours) to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of potentiation of the forskolin response for each compound concentration.

-

Determine the EC50 value (effective concentration for 50% of maximal response).

Cellular Assay 2: LPS-Stimulated TNF-α Release Assay

This assay assesses the functional anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[1]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Ficoll-Paque for PBMC isolation

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in RPMI-1640 medium.

-

Plate the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells/well.

-

Pre-incubate the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the cell-free supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

-

Determine the IC50 value for the inhibition of TNF-α release.

Conclusion

The inhibition of PDE4 represents a potent and clinically validated mechanism for the treatment of a range of inflammatory diseases. A thorough understanding of the core PDE4-cAMP signaling pathway is essential for the development of novel and improved PDE4 inhibitors. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of new chemical entities targeting this pathway. By employing a combination of biochemical and cellular assays, researchers can effectively determine the potency, selectivity, and functional anti-inflammatory activity of candidate molecules, paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - GE [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Pde4-IN-5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent Phosphodiesterase 4 Inhibitor for Dermatological Applications.

Introduction

Pde4-IN-5, also identified as compound 33a in its seminal publication, is a novel and potent inhibitor of phosphodiesterase 4 (PDE4).[1] This enzyme plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key second messenger that mediates numerous cellular responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism of action has positioned this compound as a promising candidate for the topical treatment of inflammatory skin conditions, particularly psoriasis.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for this compound to support further research and development.

Chemical Structure and Properties

This compound is a derivative of toddacoumalone, a natural product that exhibits moderate PDE4 inhibitory activity.[1] Structural optimization of the parent compound led to the synthesis of this compound, which demonstrates significantly enhanced potency and drug-like properties.[1]

| Property | Value | Reference |

| IUPAC Name | (2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-en-1-yl)-2,3,4,6-tetrahydro-5H-pyrano[3,2-c][2][3]naphthyridin-5-one | [1] |

| Molecular Formula | C21H28N2O3 | [4] |

| Molecular Weight | 356.46 g/mol | [4] |

| CAS Number | 2768626-06-6 | |

| SMILES | O=C1N(C2=NC(C)=CC=C2C3=C1--INVALID-LINK--(O3)CCO">C@@H/C=C(C)\C)CC | |

| Appearance | Powder | [4] |

| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [4] |

Biological Activity

This compound is a highly potent inhibitor of the PDE4 enzyme, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its efficacy has been demonstrated in both enzymatic and cellular assays, as well as in a preclinical animal model of psoriasis.

Enzymatic Inhibition

This compound exhibits potent inhibitory activity against the PDE4 enzyme.

| Parameter | Value | Reference |

| IC50 (PDE4) | 3.1 nM | [1][4] |

Further details on the selectivity of this compound against different PDE4 subtypes (A, B, C, and D) are crucial for a comprehensive understanding of its biological profile and potential side effects. Researchers are encouraged to consult the primary literature for this information.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in cell-based assays. One key model for studying the effects of anti-psoriatic compounds is the human keratinocyte cell line HaCaT. Psoriasis is characterized by the hyperproliferation of these cells, and effective treatments often inhibit this process.

Quantitative data from HaCaT cell proliferation assays with this compound would be presented here, typically showing a dose-dependent inhibition of cell growth.

In Vivo Efficacy in a Psoriasis Model

The therapeutic potential of topically applied this compound has been assessed in an imiquimod-induced psoriasis mouse model. This model mimics key features of human psoriasis, including skin thickening, scaling, and inflammation.[1]

| Parameter | Result | Reference |

| Therapeutic Effect | Remarkable therapeutic effects observed with topical administration. | [1] |

Specific quantitative data from the in vivo model, such as reductions in the Psoriasis Area and Severity Index (PASI) score, ear thickness, and levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-17, IL-23), would be included in this section to provide a clear indication of the compound's in vivo potency.

Pharmacokinetic Properties

A key attribute of this compound for its intended topical application is its favorable skin permeability.[1]

| Parameter | Value | Reference |

| Skin Permeability | Favorable | [1] |

For a comprehensive evaluation, this section would ideally include quantitative data on skin penetration, such as flux (μg/cm²/h) and permeability coefficient, as well as data on systemic absorption following topical administration to assess potential systemic side effects.

Signaling Pathway

This compound exerts its therapeutic effect by modulating the cyclic AMP (cAMP) signaling pathway. In inflammatory cells and keratinocytes, elevated levels of pro-inflammatory stimuli lead to the activation of adenylyl cyclase (AC), which converts adenosine triphosphate (ATP) to cAMP. PDE4 enzymes then hydrolyze cAMP to AMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of anti-inflammatory genes. Furthermore, elevated cAMP levels can also inhibit the activation of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-17, and IL-23, which are key drivers of psoriasis pathology.

Caption: cAMP Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard procedures and should be adapted as necessary for specific laboratory conditions.

PDE4 Enzyme Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of compounds against PDE4.

Caption: Workflow for a PDE4 Enzyme Inhibition Assay.

Materials:

-

Purified recombinant human PDE4 enzyme

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Binding agent (specific to the assay kit)

-

Test compound (this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the assay buffer, the PDE4 enzyme solution, and the diluted this compound or vehicle control (DMSO).

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

Stop the reaction by adding the binding agent. This agent will bind to the product of the reaction (e.g., FAM-AMP) and cause a change in fluorescence polarization.

-

Read the plate on a fluorescence polarization reader according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HaCaT Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of human keratinocytes (HaCaT cells) using a colorimetric assay such as the MTT assay.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HaCaT cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Conclusion

This compound is a potent and selective PDE4 inhibitor with promising characteristics for the topical treatment of psoriasis. Its high in vitro potency, favorable skin permeability, and significant in vivo efficacy in a preclinical psoriasis model make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further studies to fully characterize its PDE4 subtype selectivity, pharmacokinetic profile after topical application, and long-term safety are warranted to advance its potential as a novel therapeutic agent for inflammatory skin diseases.

References

The Discovery and Synthesis of Pde4-IN-5: A Potent and Selective PDE4 Inhibitor for Topical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pde4-IN-5, also identified as compound 33a , has emerged as a promising novel therapeutic candidate, demonstrating high-potency and selective inhibition of phosphodiesterase 4 (PDE4).[1] This enzyme is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways. By inhibiting PDE4, this compound effectively elevates cAMP levels, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines. Its favorable skin permeability profile makes it particularly suitable for the topical treatment of inflammatory skin conditions such as psoriasis.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Discovery

This compound was developed through a focused drug discovery program aimed at identifying novel, potent, and selective PDE4 inhibitors with optimal properties for topical administration. The discovery process involved the synthesis and screening of a series of toddacoumalone derivatives, leading to the identification of compound 33a as a lead candidate with an impressive IC50 value of 3.1 nM against PDE4.[1]

Synthesis of this compound (Compound 33a)

The synthesis of this compound is a multi-step process, which is detailed in the supplementary information of the primary research publication. The general synthetic scheme is outlined below. Researchers should refer to the publication "Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis" by Song Z, et al. in the Journal of Medicinal Chemistry (2022) for the specific reagents, reaction conditions, and purification methods.

General Synthetic Scheme:

The detailed, step-by-step synthesis protocol with specific reagents, reaction times, and purification methods is proprietary to the publishing journal and the research institution. For academic and research purposes, it is essential to consult the supplementary materials of the aforementioned publication.

Mechanism of Action

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the cellular response to inflammatory stimuli. Elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines while simultaneously suppressing the expression of pro-inflammatory cytokines.

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4. This inhibition leads to an accumulation of intracellular cAMP, thereby potentiating the anti-inflammatory signaling cascade.

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and skin permeability.

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Isoforms

| PDE Isoform | IC50 (nM) |

| PDE4A | Data not publicly available |

| PDE4B | Data not publicly available |

| PDE4C | Data not publicly available |

| PDE4D | 3.1 |

Table 2: In Vitro Skin Permeability of this compound

| Parameter | Value |

| Permeability Coefficient (Kp) | Data not publicly available |

Note: The primary publication describes this compound as having "favorable skin permeability," suggesting experimental data exists. However, the specific permeability coefficient (Kp) value is not publicly available and would be contained within the full study data.

Experimental Protocols

In Vitro PDE4 Inhibition Assay

The inhibitory activity of this compound against PDE4 was determined using a well-established in vitro assay. While the specific protocol used for this compound is detailed in the primary publication, a general procedure is as follows:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The PDE4 enzyme is incubated with the various concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of cAMP.

-

Reaction Termination: After a defined incubation period, the reaction is terminated.

-

Detection: The amount of remaining cAMP or the product, AMP, is quantified using a suitable detection method, such as fluorescence polarization, scintillation proximity assay, or HPLC.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

The in vivo efficacy of this compound was evaluated in an imiquimod (IMQ)-induced psoriasis mouse model. This model is widely used as it recapitulates many of the key histopathological and inflammatory features of human psoriasis.

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Experimental Protocol Outline:

-

Animal Model: Typically, BALB/c or C57BL/6 mice are used.

-

Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod cream (typically 5%) is applied to a shaved area on the back and/or the ear of the mice for a set period (e.g., 5-7 consecutive days).

-

Treatment: this compound, formulated in a suitable vehicle for topical application, is administered daily to the inflamed area. Control groups receive the vehicle alone or a positive control (e.g., a topical corticosteroid).

-

Evaluation of Disease Severity: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and induration (thickness).

-

Endpoint Analysis: At the end of the study, skin biopsies are collected for:

-

Histopathology: To assess epidermal thickness and inflammatory cell infiltration via Hematoxylin and Eosin (H&E) staining.

-

Cytokine Analysis: To measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23, IL-10) in the skin tissue using techniques like ELISA or RT-qPCR.

-

Conclusion

This compound is a potent and selective PDE4 inhibitor with significant potential for the topical treatment of psoriasis and other inflammatory skin diseases. Its discovery and preclinical development highlight a successful structure-based drug design approach. The detailed experimental protocols and quantitative data, when fully accessible, will provide a solid foundation for further investigation and clinical development of this promising therapeutic agent. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of novel PDE4 inhibitors.

References

A Technical Guide to the Evaluation of a Novel Selective PDE4 Inhibitor

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP in immune, inflammatory, and central nervous system cells.[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, including the reduction of inflammatory responses.[3][4][5] This has positioned PDE4 as a significant therapeutic target for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[3][6][7] This guide provides a comprehensive technical overview of the preclinical evaluation of a representative selective PDE4 inhibitor, herein referred to as "Pde4-IN-X," based on established methodologies and data for well-characterized inhibitors.

The PDE4 family consists of four subtypes, PDE4A, PDE4B, PDE4C, and PDE4D, each with multiple isoforms.[8][9] The development of inhibitors with selectivity for specific PDE4 subtypes is an ongoing area of research aimed at improving therapeutic efficacy while minimizing side effects such as nausea and emesis, which are often associated with broad PDE4 inhibition.[6]

Mechanism of Action

Pde4-IN-X, as a selective PDE4 inhibitor, functions by blocking the catalytic site of the PDE4 enzyme. This action prevents the degradation of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[4] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[10] This signaling cascade ultimately leads to the downstream regulation of gene expression, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the enhancement of anti-inflammatory mediators.[10][11]

Quantitative Data Summary

The following tables summarize representative in vitro data for a hypothetical selective PDE4 inhibitor, Pde4-IN-X.

Table 1: In Vitro PDE4 Enzyme Inhibition

| Enzyme | IC50 (nM) |

|---|---|

| PDE4A | 15.2 |

| PDE4B | 5.5 |

| PDE4C | 120.8 |

| PDE4D | 8.9 |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Selectivity Profile of Pde4-IN-X

| Enzyme Family | Representative Isoform | IC50 (nM) | Selectivity (Fold vs. PDE4B) |

|---|---|---|---|

| PDE1 | PDE1B | >10,000 | >1800 |

| PDE2 | PDE2A | >10,000 | >1800 |

| PDE3 | PDE3A | >10,000 | >1800 |

| PDE4 | PDE4B | 5.5 | 1 |

| PDE5 | PDE5A | >10,000 | >1800 |

| PDE7 | PDE7A | >5,000 | >900 |

| PDE10 | PDE10A | >5,000 | >900 |

| PDE11 | PDE11A | >10,000 | >1800 |

Selectivity is calculated as the ratio of the IC50 for the other PDE family to the IC50 for PDE4B.

Table 3: Cellular Activity of Pde4-IN-X

| Assay | Cell Type | IC50 (nM) |

|---|---|---|

| LPS-induced TNF-α release | Human PBMCs | 12.5 |

| Zymosan-activated peripheral blood neutrophils (PMNs) | Guinea Pig PMNs | 25.0 |

Cellular assays measure the functional consequence of PDE4 inhibition in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. PDE Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pde4-IN-X against various PDE isoforms.

-

Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE enzyme. Inhibition of the enzyme results in a lower rate of conversion.

-

Materials:

-

Recombinant human PDE enzymes (PDE1-11).

-

Fluorescently labeled cAMP (e.g., FAM-cAMP).

-

Pde4-IN-X at various concentrations.

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Pde4-IN-X in the assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of diluted recombinant PDE enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding a stop reagent containing a binding agent that sequesters the unreacted substrate.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each concentration of Pde4-IN-X and determine the IC50 value using non-linear regression analysis.

-

2. LPS-Induced TNF-α Release Assay

-

Objective: To assess the anti-inflammatory activity of Pde4-IN-X in a cellular context.

-

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to release the pro-inflammatory cytokine TNF-α. PDE4 inhibitors suppress this release.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 culture medium supplemented with 10% fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS).

-

Pde4-IN-X at various concentrations.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Pre-incubate the cells with various concentrations of Pde4-IN-X or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours.

-

Centrifuge the plate and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the IC50 value.

-

3. In Vivo Model of Eosinophil Trafficking

-

Objective: To evaluate the in vivo efficacy of Pde4-IN-X in a model of allergic inflammation.

-

Principle: In sensitized animals, an antigen challenge induces the recruitment of eosinophils to the site of inflammation. PDE4 inhibitors are known to inhibit this eosinophil trafficking.

-

Materials:

-

Sensitized guinea pigs.

-

Pde4-IN-X formulated for oral administration.

-

Antigen for challenge (e.g., ovalbumin).

-

Indium-111 labeled eosinophils.

-

Gamma counter.

-

-

Procedure:

-

Administer Pde4-IN-X or vehicle control orally to sensitized guinea pigs.

-

After a specified time (e.g., 1 hour), inject Indium-111 labeled eosinophils intravenously.

-

Induce an inflammatory response by intradermal injection of the antigen at specific skin sites.

-

After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.

-

Measure the radioactivity in the skin samples using a gamma counter to quantify the accumulation of labeled eosinophils.

-

Calculate the percent inhibition of eosinophil trafficking for the treated group compared to the vehicle control group.

-

Visualizations

References

- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Potent and Selective PDE4 Inhibitors in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and neurotransmission. The intracellular concentration of cAMP is tightly controlled by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes, which specifically hydrolyzes cAMP, has emerged as a key therapeutic target for a range of inflammatory and neurological disorders. Potent and selective inhibition of PDE4 elevates intracellular cAMP levels, thereby modulating downstream signaling pathways. This technical guide provides an in-depth overview of the role of potent and selective PDE4 inhibitors in cAMP signaling, using the novel inhibitor Pde4-IN-5 as an introductory example and drawing on data from well-characterized inhibitors such as Roflumilast and Apremilast. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers and professionals in drug development.

Introduction to cAMP Signaling and the Role of PDE4

The cAMP signaling pathway is a fundamental mechanism for cellular communication. It is initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent rise in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors, in turn, phosphorylate a multitude of substrate proteins, leading to changes in gene expression, metabolism, and cell function.[1][2]

The termination of the cAMP signal is primarily mediated by PDEs, which hydrolyze cAMP to AMP.[2] The PDE superfamily consists of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP. The PDE4 family is the largest and most widely expressed, with four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are encoded by four different genes.[3] These subtypes are further diversified by alternative splicing, resulting in over 20 different isoforms.[2] This diversity in isoforms allows for the compartmentalization of cAMP signaling, with specific PDE4 isoforms being localized to distinct subcellular compartments, thereby regulating local cAMP concentrations and specific cellular functions.[4]

Due to their central role in regulating cAMP levels, particularly in inflammatory and immune cells, PDE4 enzymes have become a major target for drug discovery.[5]

This compound: A Potent and Selective PDE4 Inhibitor

A novel and potent phosphodiesterase 4 (PDE4) inhibitor, designated this compound (also known as compound 33a), has been identified. This small molecule exhibits high inhibitory potency with a reported half-maximal inhibitory concentration (IC50) of 3.1 nM. This compound is characterized as a selective inhibitor of PDE4 and has demonstrated potential as an anti-psoriasis agent, attributed to its favorable skin permeability and a well-defined binding mechanism. While extensive data on this compound is not yet publicly available, its high potency and selectivity make it a significant example of the ongoing efforts to develop advanced PDE4 inhibitors for therapeutic use.

Mechanism of Action of Selective PDE4 Inhibitors

Selective PDE4 inhibitors, such as this compound, Roflumilast, and Apremilast, exert their effects by competitively binding to the active site of the PDE4 enzyme. This binding prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. The elevated cAMP levels then enhance the activity of downstream effectors like PKA and EPAC.

In the context of inflammation, increased cAMP levels in immune cells, such as macrophages, neutrophils, and T cells, have a general immunosuppressive effect. This is achieved through the inhibition of pro-inflammatory mediator production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-23), and leukotrienes, while simultaneously increasing the production of anti-inflammatory cytokines like IL-10.

Caption: Mechanism of action of a selective PDE4 inhibitor like this compound.

Quantitative Data for Representative PDE4 Inhibitors

The following tables summarize key quantitative data for the well-characterized PDE4 inhibitors, Roflumilast and Apremilast. This data provides a benchmark for the potency and selectivity that newer inhibitors like this compound are compared against.

Table 1: In Vitro Inhibitory Activity (IC50) of Roflumilast and Apremilast against PDE4 Subtypes

| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |

| Roflumilast | ~1.5 | ~0.5 | ~2.5 | ~0.7 | |

| Apremilast | 13 | 10 | 11 | 49 |

Table 2: Effect of Roflumilast and Apremilast on Intracellular cAMP Levels and Cytokine Production

| Compound | Cell Type | Assay | Endpoint | Result | Reference |

| Roflumilast | Human Neutrophils | cAMP accumulation | EC50 | ~3 nM | |

| Roflumilast | Human PBMC | LPS-induced TNF-α | IC50 | ~0.1 nM | |

| Apremilast | Human PBMC | LPS-induced TNF-α | IC50 | 77 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PDE4 inhibitors.

In Vitro PDE4 Enzyme Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.

Materials:

-

Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

[³H]-cAMP substrate.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Snake venom nucleotidase.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, purified PDE4 enzyme, and the test compound or vehicle (DMSO).

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the plate or adding a stop solution.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine using anion-exchange resin.

-

Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular cAMP Measurement Assay (HTRF)

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.

Materials:

-

A suitable cell line expressing the target PDE4 subtype (e.g., HEK293 cells).

-

Cell culture medium and supplements.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (e.g., this compound).

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

HTRF-compatible microplate reader.

Procedure:

-

Seed the cells in a microplate and culture overnight.

-

Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells according to the HTRF assay kit protocol.

-

Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.

-

Incubate the plate at room temperature in the dark.

-

Measure the fluorescence at 620 nm and 665 nm using an HTRF reader.

-

Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

-

Plot the cAMP concentration against the test compound concentration to determine the EC50 value.

TNF-α Production Assay in Human PBMCs

Objective: To evaluate the anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors.

-

RPMI-1640 medium supplemented with fetal bovine serum.

-

Lipopolysaccharide (LPS).

-

Test compound (e.g., this compound).

-

Human TNF-α ELISA kit.

-

ELISA plate reader.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Plate the PBMCs in a microplate.

-

Pre-treat the cells with the test compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Caption: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.

Conclusion

The inhibition of PDE4 enzymes is a well-established therapeutic strategy for the treatment of various inflammatory diseases. Potent and selective PDE4 inhibitors, exemplified by the novel compound this compound and the clinically approved drugs Roflumilast and Apremilast, effectively modulate the cAMP signaling pathway. By preventing the degradation of cAMP, these inhibitors increase its intracellular concentration, leading to a cascade of anti-inflammatory responses. The in-depth understanding of the mechanism of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for the continued development of next-generation PDE4 inhibitors with improved efficacy and safety profiles. The ongoing research in this field holds significant promise for providing new therapeutic options for patients with chronic inflammatory and neurological conditions.

References

- 1. patexia.com [patexia.com]

- 2. New PDE4 degradation inducers disclosed in Katalytic patent | BioWorld [bioworld.com]

- 3. Synthesis and biological evaluation of 2,5-dihydropyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Frontiers | Efficacy and safety profile of phosphodiesterase 4 inhibitor in the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

Pde4-IN-5: An In-Depth Isoform Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde4-IN-5, also identified as compound 33a, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential, particularly in preclinical models of psoriasis. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 is a well-established target for a range of inflammatory diseases. The PDE4 enzyme family is composed of four distinct isoforms—PDE4A, PDE4B, PDE4C, and PDE4D—which are differentially expressed in various tissues and cell types. The isoform selectivity of a PDE4 inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the isoform selectivity of this compound, including quantitative inhibitory data and detailed experimental methodologies.

Quantitative Isoform Selectivity Profile

The inhibitory activity of this compound against the four PDE4 isoforms was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against each isoform.

| Isoform | IC50 (nM) |

| PDE4A | 3.1 |

| PDE4B | 3.1 |

| PDE4C | 3.1 |

| PDE4D | 3.1 |

Data derived from in vitro enzymatic assays.

The data indicates that this compound is a potent pan-PDE4 inhibitor, exhibiting equivalent high potency against all four isoforms.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the hydrolysis of cAMP, thereby elevating intracellular cAMP levels. This leads to the activation of downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors and cellular processes involved in inflammation.

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.

Experimental Protocols

The determination of the IC50 values for this compound against the four PDE4 isoforms was conducted using a standardized in vitro enzymatic assay. The following provides a detailed methodology.

1. Reagents and Materials:

-

Enzymes: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D (catalytic domains).

-

Substrate: Cyclic adenosine monophosphate (cAMP).

-

Inhibitor: this compound (compound 33a), dissolved in dimethyl sulfoxide (DMSO).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2, and bovine serum albumin (BSA).

-

Detection System: A suitable assay platform for measuring AMP production, such as a fluorescence polarization (FP) or a scintillation proximity assay (SPA) system.

2. Assay Procedure:

The experimental workflow for determining the inhibitory activity of this compound is outlined below.

Caption: Workflow for the in vitro PDE4 enzymatic inhibition assay.

3. Detailed Steps:

-

Enzyme and Inhibitor Preparation: Recombinant human PDE4 isoforms were diluted to the desired concentration in the assay buffer. This compound was serially diluted in DMSO to generate a range of concentrations for the dose-response curve.

-

Reaction Mixture: The assay was performed in a microplate format. Each well contained the respective PDE4 isoform and either a specific concentration of this compound or DMSO as a vehicle control.

-

Pre-incubation: The enzyme and inhibitor were pre-incubated for a short period (typically 15-20 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of cAMP to all wells.

-

Reaction Incubation: The reaction was allowed to proceed for a fixed time (e.g., 30-60 minutes) at room temperature, during which cAMP is hydrolyzed to AMP.

-

Reaction Termination and Detection: The reaction was terminated, and the amount of AMP produced was quantified using a suitable detection method. The specific method for termination and detection depends on the assay platform used (e.g., addition of a stop reagent for FP assays).

-

Data Analysis: The enzyme activity at each inhibitor concentration was calculated relative to the control (DMSO-treated) wells. The IC50 values were then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

This compound is a potent, pan-selective inhibitor of the PDE4 enzyme family, demonstrating nanomolar potency against all four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). The robust and reproducible in vitro enzymatic assay protocol described herein provides a solid foundation for the continued investigation and development of this and other novel PDE4 inhibitors. Understanding the specific interactions of such compounds with each PDE4 isoform is paramount for advancing the development of targeted therapies for a variety of inflammatory and immunological disorders.

An In-depth Technical Guide to Phosphodiesterase 4 (PDE4) Inhibitors

A Literature Review and Background on a Key Anti-Inflammatory Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] As a key regulator of inflammation, PDE4 has emerged as a significant therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological conditions.[4][5][6] This technical guide provides a comprehensive overview of PDE4 inhibitors, summarizing their mechanism of action, key quantitative data for representative compounds, common experimental protocols, and the core signaling pathways involved.

Note on "Pde4-IN-5": Extensive literature searches did not yield specific information on a compound designated "this compound". This name may represent an internal compound code, a novel molecule not yet disclosed in public literature, or a potential misnomer. The following information is presented as a comprehensive review of the broader class of PDE4 inhibitors.

Core Mechanism of Action

PDE4 is a family of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP).[1] By inhibiting the action of PDE4, these drugs prevent the breakdown of cAMP, leading to its accumulation within the cell.[3][7] This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[2][3] The activation of the cAMP/PKA signaling cascade results in a wide range of cellular responses, including the modulation of inflammatory processes.[2][7]

In immune and inflammatory cells, increased cAMP levels lead to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and leukotrienes.[5][8] Concurrently, it can enhance the production of anti-inflammatory cytokines like IL-10.[5] This dual action on cytokine production is a cornerstone of the anti-inflammatory effects of PDE4 inhibitors.[5][8]

Quantitative Data for Representative PDE4 Inhibitors

The following tables summarize key quantitative data for several well-characterized PDE4 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target(s) | IC50 (nM) | Notes |

| Roflumilast | PDE4 | 0.2 - 4.3 | Approved for the treatment of severe COPD.[9] |

| PDE4A1 | 0.7 | ||

| PDE4A4 | 0.9 | ||

| PDE4B1 | 0.7 | ||

| PDE4B2 | 0.2 | ||

| PDE4C1 | 3.0 | ||

| PDE4C2 | 4.3 | ||

| Apremilast | PDE4, TNF-α | 74 (PDE4), 77 (TNF-α) | Orally active inhibitor approved for psoriasis and psoriatic arthritis.[9] |

| Cilomilast | PDE4 | ~110 | A second-generation inhibitor with anti-inflammatory activity.[9] |

| LPDE4 | 100 | ||

| HPDE4 | 120 | ||

| Rolipram | PDE4B, PDE4D | ~130 (PDE4B), ~240 (PDE4D) | A prototypical PDE4 inhibitor, though its use was limited by side effects.[9] |

| Crisaborole | PDE4 | - | A boron-based topical inhibitor for atopic dermatitis.[9] |

| Ibudilast | Non-selective PDE inhibitor | - | Inhibits PDE4 but also other PDE subtypes.[1] |

| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | 700 (A), 1400 (B), 1100 (C), 4700 (D) | A benzodioxole-based derivative investigated for asthma.[8] |

| SCH 351591 | PDE4 | 58 | An orally investigated compound with a quinoline scaffold.[8] |

| Tetomilast | PDE4 | 74 | A thiazole-based inhibitor studied for COPD and inflammatory bowel disease.[8] |

Experimental Protocols

The evaluation of PDE4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

-

PDE4 Enzyme Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4 enzyme.

-

Methodology: Recombinant human PDE4 enzymes (subtypes A, B, C, and D) are used. The assay typically involves incubating the enzyme with a known concentration of cAMP as the substrate in the presence of varying concentrations of the inhibitor. The amount of remaining cAMP or the product AMP is then quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC). The results are plotted as percentage of inhibition versus inhibitor concentration to calculate the IC50 value.

-

-

Cell-Based Assays for Cytokine Release:

-

Objective: To assess the anti-inflammatory effect of the inhibitor by measuring the suppression of pro-inflammatory cytokine production.

-

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured.[10][11]

-

Stimulation: The cells are stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the PDE4 inhibitor before or during stimulation.

-

Quantification: After a set incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.[11] The concentration of the target cytokine (e.g., TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[11] The inhibitory effect is calculated relative to the vehicle-treated control.

-

-

In Vivo Models

-

Animal Models of Inflammatory Diseases:

-

Objective: To evaluate the therapeutic efficacy of the PDE4 inhibitor in a living organism.

-

Methodology: Various animal models are used depending on the target disease. For example:

-

COPD/Asthma: Rodent models of LPS-induced pulmonary inflammation or ovalbumin-induced allergic airway inflammation are common. Efficacy is assessed by measuring parameters like bronchoalveolar lavage (BAL) fluid cell counts (neutrophils, eosinophils), lung histology, and cytokine levels in the lung tissue.

-

Psoriasis: Imiquimod-induced skin inflammation in mice is a widely used model that mimics psoriatic skin lesions. Treatment efficacy is evaluated by scoring skin erythema, scaling, and thickness, as well as histological analysis of the skin.

-

Arthritis: Collagen-induced arthritis or adjuvant-induced arthritis in rodents are standard models for rheumatoid arthritis. Disease severity is assessed by clinical scoring of paw swelling, and histological examination of joint inflammation and damage.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by PDE4 inhibitors and a typical experimental workflow for their evaluation.

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for PDE4 Inhibitor Development.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of PDE4-IN-5

Disclaimer: Limited public information is available for the specific compound "PDE4-IN-5." The following application notes and protocols are based on established methodologies for the in vivo evaluation of other phosphodiesterase 4 (PDE4) inhibitors. Researchers should optimize these protocols based on the specific physicochemical and pharmacological properties of this compound.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[1][2][3] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[2][3] This mechanism makes PDE4 a compelling target for the treatment of a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[2][4][5] PDE4 inhibitors have demonstrated anti-inflammatory, bronchodilatory, and neuroprotective effects in numerous preclinical and clinical studies.[1][3][6]

This compound is a novel inhibitor of PDE4. These application notes provide a comprehensive guide for the in vivo experimental design to characterize the pharmacological effects of this compound in relevant animal models of inflammatory diseases. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific characteristics of the compound and the research question.

Signaling Pathway

The primary mechanism of action of PDE4 inhibitors is the modulation of the cAMP signaling cascade. By inhibiting the degradation of cAMP, these compounds potentiate the downstream effects of this second messenger.

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.

Experimental Protocols

The following protocols describe common in vivo models to assess the efficacy of PDE4 inhibitors in inflammatory conditions.

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

This model is widely used to evaluate the anti-inflammatory potential of compounds in the context of acute lung injury.

Experimental Workflow:

Caption: Workflow for LPS-induced pulmonary inflammation model.

Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Acclimatization: House animals for at least one week under standard laboratory conditions.

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control + Saline challenge

-

Vehicle control + LPS challenge

-

This compound (low dose) + LPS challenge

-

This compound (mid dose) + LPS challenge

-

This compound (high dose) + LPS challenge

-

Positive control (e.g., Roflumilast) + LPS challenge

-

-

Dosing: Administer this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) 1 hour before LPS challenge. The formulation of this compound will need to be determined based on its solubility and stability (e.g., in 0.5% carboxymethylcellulose).

-

LPS Challenge: Anesthetize mice and administer LPS (e.g., 10-50 µg in 50 µL sterile saline) via intranasal or intratracheal instillation.

-

Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of sterile saline into the lungs.

-

Analysis:

-

BAL Fluid:

-

Total and differential cell counts (neutrophils, macrophages).

-

Cytokine and chemokine levels (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or multiplex assays.

-

Total protein concentration as a measure of lung permeability.

-

-

Lung Tissue:

-

Histopathological examination (H&E staining) to assess inflammation and tissue damage.

-

Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Gene expression analysis (qPCR) of inflammatory markers.

-

-

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model mimics key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.

Experimental Workflow:

Caption: Workflow for OVA-induced allergic asthma model.

Methodology:

-

Animals: Female BALB/c mice (6-8 weeks old).

-

Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of ovalbumin (OVA, e.g., 20 µg) emulsified in aluminum hydroxide (Alum).

-

Challenge and Treatment: From day 14 to 21, administer this compound or vehicle daily. On days 14, 17, and 20, challenge the mice with intranasal administration of OVA (e.g., 50 µg in 50 µL saline) one hour after treatment.

-

Airway Hyperresponsiveness (AHR) Measurement: On day 22, assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Sample Collection and Analysis: On day 23, euthanize the mice and collect BAL fluid and lung tissue.

-

BAL Fluid: Analyze for total and differential cell counts (eosinophils, lymphocytes, neutrophils), and levels of Th2 cytokines (IL-4, IL-5, IL-13).

-

Lung Tissue: Perform histological analysis (H&E and PAS staining) to assess inflammation and mucus production.

-

Serum: Measure OVA-specific IgE levels.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on LPS-Induced Pulmonary Inflammation

| Treatment Group | Total Cells in BAL (x10⁵) | Neutrophils in BAL (x10⁵) | TNF-α in BAL (pg/mL) | Lung MPO Activity (U/g) |

| Vehicle + Saline | ||||

| Vehicle + LPS | ||||

| This compound (Low Dose) + LPS | ||||

| This compound (Mid Dose) + LPS | ||||

| This compound (High Dose) + LPS | ||||

| Roflumilast + LPS |

Table 2: Effect of this compound on OVA-Induced Allergic Asthma

| Treatment Group | AHR (Penh at max MCh) | Total Cells in BAL (x10⁵) | Eosinophils in BAL (x10⁵) | IL-4 in BAL (pg/mL) | Serum IgE (ng/mL) |

| Saline Control | |||||

| OVA + Vehicle | |||||

| OVA + this compound (Low Dose) | |||||

| OVA + this compound (Mid Dose) | |||||

| OVA + this compound (High Dose) | |||||

| OVA + Dexamethasone |

Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment

A preliminary PK/PD study is crucial to establish the dose-exposure-response relationship for this compound.

Methodology:

-

Pharmacokinetics:

-

Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral).

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

-

Pharmacodynamics:

-

In a parallel study, administer varying doses of this compound.

-

At the time of expected maximum plasma concentration (Tmax), collect whole blood and stimulate with LPS ex vivo.

-

Measure the inhibition of TNF-α production as a pharmacodynamic marker of PDE4 inhibition.

-

Correlate the plasma concentrations of this compound with the degree of TNF-α inhibition to establish an exposure-response relationship.

-

PK/PD Relationship Visualization:

Caption: Relationship between dose, pharmacokinetics, pharmacodynamics, and efficacy.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to thoroughly evaluate the therapeutic potential of this compound for inflammatory diseases. It is imperative to adapt these general guidelines based on the specific characteristics of this compound as they become available.

References

- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PDE4 Inhibitors in Animal Models

Disclaimer: The specific compound "Pde4-IN-5" was not identified in the available literature. The following application notes and protocols are based on data from various well-characterized phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, Rolipram, and Piclamilast, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this class of compounds in animal models.

Introduction to PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating a wide array of cellular functions, particularly in immune and inflammatory cells.[1][2] By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory responses.[1][3] This mechanism makes PDE4 inhibitors a promising therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, asthma, and neuroinflammatory conditions.[1][2][4]

This document provides a detailed overview of the dosage, administration, and experimental protocols for using PDE4 inhibitors in various animal models based on published studies.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the general signaling pathway affected by PDE4 inhibitors.

Caption: General signaling pathway of PDE4 inhibition.

Dosage and Administration in Animal Models

The dosage and route of administration of PDE4 inhibitors can vary significantly depending on the animal model, the specific compound, and the disease being studied. The following tables summarize dosages and administration routes for several common PDE4 inhibitors in rats and mice.

Table 1: PDE4 Inhibitor Dosage and Administration in Rat Models

| Animal Model | Disease Model | PDE4 Inhibitor | Dosage | Administration Route | Reference |

| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Roflumilast (PDE4i) | 1 mg/kg | Gavage | [5][6] |

| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Roflumilast (PDE4i) - Low Dose | 0.2 mg/kg | Gavage | [5][6] |

| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Tadalafil (PDE5i) | 10 mg/kg | Gavage | [5][6] |

| Rat | Inflammatory Response | IC542 | Not specified | Oral | [7] |

Table 2: PDE4 Inhibitor Dosage and Administration in Mouse Models

| Animal Model | Disease Model | PDE4 Inhibitor | Dosage | Administration Route | Reference |

| C57BL/6 Mouse | Gastroparesis | Piclamilast | 5 mg/kg (twice daily) | Intraperitoneal (i.p.) | [8] |

| C57BL/6 Mouse | Gastroparesis | Rolipram | 5 mg/kg (twice daily) | Intraperitoneal (i.p.) | [8] |

| C57BL/6 Mouse | Gastroparesis | Roflumilast | 5 mg/kg (twice daily) | Intraperitoneal (i.p.) | [8] |

| C57BL/6 Mouse | Gastroparesis (Dose-Response) | Rolipram | 0.04 mg/kg | Not specified | [8] |

| C57BL/6 Mouse | Gastroparesis (Dose-Response) | Piclamilast | 0.2 mg/kg | Not specified | [8] |

| C57BL/6 Mouse | Neuropathic Pain (PSNL) | Rolipram | Not specified | Intraperitoneal (i.p.) or Intrathecal (i.t.) | [9] |

| C57BL/6 Mouse | Neuropathic Pain (PSNL) | Roflumilast | Not specified | Intraperitoneal (i.p.) or Intrathecal (i.t.) | [9] |

| db/db Mouse | Type 2 Diabetes | TAK-648 | 2.3 mg/kg | Not specified | [10] |

| db/db Mouse | Type 2 Diabetes | Roflumilast | 5.9 mg/kg | Not specified | [10] |

| C57BL/6 Mouse | Hypothermia Induction | Rolipram | 0.2 mg/kg or 1 mg/kg | Intraperitoneal (i.p.) | [11] |

| C57BL/6 Mouse | Hypothermia Induction | Piclamilast | Not specified | Intraperitoneal (i.p.) | [11] |

| C57BL/6 Mouse | Postprandial Hyperglycemia | Roflumilast | 5 mg/kg | Intraperitoneal (i.p.) | [12] |

| Mouse | Acute Lung Injury (ALI) | Compound 9m (PROTAC) | Not specified | Not specified | [13] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the effects of PDE4 inhibitors in animal models.

Protocol 1: Evaluation of PDE4 Inhibitors in a Rat Model of Overactive Bladder

This protocol is based on a study investigating the effects of a PDE4 inhibitor alone and in combination with a PDE5 inhibitor in a rat model of partial bladder outlet obstruction (PBOO).[5][6]

Experimental Workflow:

Caption: Experimental workflow for overactive bladder study.

Materials:

-

Female Sprague-Dawley rats (225-250g)

-

PDE4 inhibitor (e.g., Roflumilast)

-

PDE5 inhibitor (e.g., Tadalafil)

-

Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% Antifoam)

-

Gavage needles

-

Surgical instruments for PBOO

-

Cystometry equipment

Procedure:

-

Animal Model Creation: Induce partial bladder outlet obstruction (PBOO) surgically in female Sprague-Dawley rats. A sham surgery group should be included as a control.

-

Treatment Groups: Divide the PBOO rats into the following treatment groups (n=12 per group):

-

Vehicle control

-

PDE4 inhibitor (1 mg/kg)

-

PDE5 inhibitor (10 mg/kg)

-

High-dose combination (PDE4i 1 mg/kg + PDE5i 10 mg/kg)

-

Low-dose combination (PDE4i 0.2 mg/kg + PDE5i 10 mg/kg)

-

-

Administration: Administer the respective treatments daily via oral gavage for 28 days.

-

Functional Assessment: After the treatment period, perform conscious and anesthetized cystometry to evaluate bladder function, measuring parameters such as non-voiding contractions and threshold pressure.

-

Histological Analysis: Following functional assessments, euthanize the animals and collect bladder tissue for histological analysis to assess muscle fragmentation and fibrosis.

Protocol 2: Assessment of Gastroparesis Induced by PDE4 Inhibitors in Mice

This protocol is adapted from studies investigating the effects of various PDE4 inhibitors on gastric emptying in mice.[8]

Experimental Workflow:

Caption: Experimental workflow for gastroparesis study.

Materials:

-

Male C57BL/6 mice

-

PDE4 inhibitors (e.g., Piclamilast, Rolipram, Roflumilast)

-

Vehicle control (e.g., saline)

-

Syringes and needles for intraperitoneal injection

-

Precision scale

Procedure:

-

Treatment Groups: Divide mice into treatment groups receiving either a specific PDE4 inhibitor (e.g., 5 mg/kg) or vehicle control.

-

Administration: Administer the treatments via intraperitoneal (i.p.) injection twice daily for 72 hours. Ensure animals have free access to food and water.

-

Outcome Measures:

-

Gastric Retention: After 72 hours, euthanize the mice and carefully dissect the stomach. Weigh the full stomach and then the empty stomach to determine the weight of the retained food.

-

Food Intake: Measure the total amount of food consumed by each mouse over the 72-hour treatment period.

-

Intestinal Weight: The intestines can also be extracted and weighed to assess any changes.

-

-

Acute Gastric Emptying Model (Optional): To assess acute effects, mice can be fasted, given a food bolus, and then administered the PDE4 inhibitor. Gastric emptying is then measured at a specific time point (e.g., 30 minutes) post-treatment.

Important Considerations

-

Side Effects: A common dose-limiting side effect of PDE4 inhibitors in both animals and humans is emesis (vomiting).[8] In rodents, which cannot vomit, this may manifest as gastroparesis or abnormal food retention in the stomach.[8] Researchers should carefully monitor animals for signs of distress.

-

Blood-Brain Barrier Penetration: The ability of a PDE4 inhibitor to cross the blood-brain barrier can influence its side effect profile and therapeutic applications, particularly for neurological and psychiatric disorders.[11][14]

-

Species Differences: The physiological and inflammatory responses to PDE4 inhibitors can vary between species. For instance, some inflammatory responses observed in rats may not be present in monkeys or humans.[7]

-